(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine
Description
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral amine derivative of dihydrobenzo[b]furan with chlorine substituents at the 6- and 7-positions. Its dihydrochloride salt (CAS: 2085703-04-2) is commercially significant in agrochemical and pharmaceutical development due to its high reactivity, selectivity, and scalability . The compound serves as a versatile intermediate for synthesizing tool compounds and active ingredients, leveraging its stereochemical purity (3R configuration) to optimize target interactions in drug discovery and crop protection agents.
Properties
IUPAC Name |
(3R)-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMAYQIYUBDETJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6,7-dichlorobenzo[b]furan. This can be achieved through the chlorination of benzo[b]furan using chlorine gas or other chlorinating agents under controlled conditions.
Reduction: The 6,7-dichlorobenzo[b]furan is then subjected to reduction to form 6,7-dichloro-2,3-dihydrobenzo[b]furan. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Amination: The final step involves the introduction of the amine group at the 3 position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted benzo[b]furan derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with specific molecular targets. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Dihydrobenzo[b]furan Derivatives
The dihydrobenzo[b]furan scaffold is chemically tunable, with halogen substituents influencing electronic, steric, and pharmacokinetic properties. Key analogs include:
Electronic and Reactivity Differences
Physicochemical and Commercial Profiles
- Purity and Scalability : Both the dichloro and fluoro derivatives are marketed at ≥99% purity, with large-scale production capabilities . The dihydrochloride salt form of the target compound enhances solubility in aqueous systems, critical for formulation .
- Cost and Accessibility : The 4-fluoro analog is priced at $10/KG (EXW), while the dichloro variant’s cost is undisclosed but likely higher due to synthetic complexity .
Biological Activity
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
- IUPAC Name: (3R)-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine
- Molecular Formula: CHClNO
- Molecular Weight: 204.05 g/mol
- CAS Number: 118166-31-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include chlorination and amination processes. The precise synthetic route can vary based on the desired yield and purity of the final product.
Anticancer Properties
Recent studies have indicated that benzo[b]furan derivatives exhibit notable anticancer activities. For example, compounds structurally related to this compound have shown effectiveness against various human cancer cell lines. A comparative study highlighted the following findings:
In the study by Flynn et al., it was noted that certain derivatives demonstrated greater selectivity and potency compared to standard drugs like Combretastatin-A4 (CA-4). Specifically, compound 10h exhibited a significant growth inhibition in the FM3A/0 cell line with an IC50 value of 24 nM, outperforming CA-4.
The anticancer activity is often attributed to the ability of these compounds to interact with tubulin and disrupt microtubule dynamics. The orientation of substituents on the benzo[b]furan structure plays a crucial role in enhancing binding affinity and selectivity towards cancer cells.
Case Studies
-
Study on Antitumor Activity:
- A recent investigation focused on the antiproliferative effects of various benzo[b]furan derivatives, including this compound. The study revealed that modifications at specific positions significantly influenced biological activity.
- Results indicated that introducing a methyl group at the C–3 position increased potency by 2–4 times compared to unsubstituted compounds .
- Toxicological Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
